n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine
Description
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine is a tertiary amine featuring a thiazole ring substituted with an aminomethyl group at the 2-position and a propyl chain at the N-atom.
Properties
Molecular Formula |
C11H21N3S |
|---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H21N3S/c1-3-5-14(6-4-2)8-10-9-15-11(7-12)13-10/h9H,3-8,12H2,1-2H3 |
InChI Key |
ZZTRSBUAHQWJON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CSC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines .
Scientific Research Applications
n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in alkyl chain length, substituent groups on the thiazole ring, and heterocyclic core modifications. Below is a detailed comparison supported by molecular data and synthesis methods:
Thiazole-Based Tertiary Amines
Compound 1 : n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-ethyl-2-methylpropan-1-amine (CAS 1249644-70-9)
- Molecular Formula : C₁₁H₂₁N₃S
- Molar Mass : 227.37 g/mol
- Substituents: Ethyl and 2-methylpropyl groups on the N-atom; aminomethyl group on the thiazole ring.
- Key Differences : Shorter ethyl chain and branched 2-methylpropyl group reduce steric bulk compared to the target compound’s linear propyl chain. This may enhance solubility but reduce lipophilicity .
Compound 2 : 2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 67914-86-7)
- Molecular Formula : C₈H₁₅N₂S
- Molar Mass : 171.28 g/mol
- Substituents : Isopropyl group at the 2-position; methylamine at the 4-position.
- Key Differences: The absence of a secondary amine-linked alkyl chain and the presence of a methylamine group instead of aminomethyl may limit hydrogen-bonding interactions.
Target Compound : n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine
- Molecular Formula : C₁₂H₂₄N₃S (inferred from structural analogs)
- Molar Mass : ~242.40 g/mol
- Substituents: Propyl chain on the N-atom; aminomethyl group on the thiazole ring.
Heterocyclic Variants
Compound 3 : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Core Structure : 1,3,4-Thiadiazole instead of thiazole.
- Synthesis : Involves POCl₃-mediated cyclization of 4-phenyl butyric acid and N-phenylthiosemicarbazide at 90°C .
- Key Differences : Replacement of thiazole with thiadiazole introduces an additional nitrogen atom, altering electronic properties (e.g., increased electron deficiency). The 2-chlorophenyl group may enhance halogen bonding but reduce solubility.
Structural Impact on Properties
- Lipophilicity : The target compound’s propyl chain likely increases logP compared to ethyl or methyl analogs, favoring hydrophobic interactions.
- Hydrogen Bonding: The aminomethyl group on the thiazole ring provides hydrogen-bond donor/acceptor capacity, distinguishing it from methylamine-substituted analogs like Compound 2 .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Bioactivity Potential: The thiazole core in the target compound suggests possible antimicrobial or kinase-inhibitory activity, but empirical studies are lacking.
- Synthetic Optimization : Discontinuation by suppliers may reflect challenges in scalability or purity. Copper-catalyzed methods () or POCl₃-mediated cyclization () could be explored for improved yields .
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